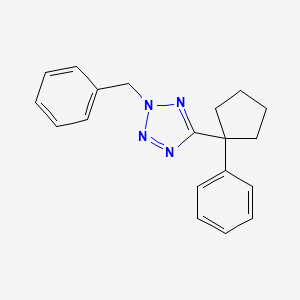

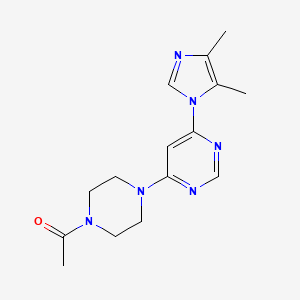

![molecular formula C13H9FN4OS B5562689 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups and rings, including a fluorobenzylidene group, an amino group, a furyl group, a 1,2,4-triazole ring, and a thiol group . These groups are known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazoles can generally be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other sulfur-containing compounds . The presence of a fluorobenzylidene group suggests that a fluorobenzaldehyde might be involved in the synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electron-donating and electron-withdrawing properties of its various functional groups. The presence of a fluorine atom, for example, could increase the compound’s electronegativity and influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino and thiol groups are nucleophilic and could participate in various reactions. The fluorobenzylidene group might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s electronegativity and influence its solubility .Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Structural Analysis

Researchers have synthesized and characterized biologically active 1,2,4-triazole derivatives with fluorine substitutions, focusing on their intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. The study employs techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis to understand these interactions, which are crucial for the development of new materials and drugs (Shukla et al., 2014).

Antimicrobial Activity

Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored, leading to compounds demonstrating significant antimicrobial activity. This research underscores the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Tyrosinase Inhibitory Effects

The synthesis of Schiff’s base derivatives from triazole compounds and their inhibitory effects on tyrosinase activity highlight their potential as antityrosinase agents. This is particularly relevant for medical applications such as treating hyperpigmentation disorders (Yu et al., 2015).

Fluorescent Probe Development

A novel triazole Schiff base fluorescent probe for Al3+ ion detection has been developed, showcasing the utility of triazole derivatives in creating sensitive and selective sensors for metal ions. Such probes are crucial for environmental monitoring and biomedical diagnostics (Shi & Zhao, 2019).

Insecticidal Activity

Research into tetrazole-linked triazole derivatives reveals their potential as insecticides, indicating the versatility of triazole compounds in pest control applications. This opens up avenues for developing safer and more effective insecticidal agents (Maddila et al., 2015).

Corrosion Inhibition

Schiff’s bases derived from pyridyl substituted triazoles have been studied for their corrosion inhibitory effects on mild steel in acidic environments. Such compounds offer potential as cost-effective and efficient corrosion inhibitors in industrial applications (Ansari et al., 2014).

Zukünftige Richtungen

Given the wide range of biological activities exhibited by 1,2,4-triazoles and other compounds with similar functional groups, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4OS/c14-10-5-2-1-4-9(10)8-15-18-12(16-17-13(18)20)11-6-3-7-19-11/h1-8H,(H,17,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIYWPQEXWUTSI-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

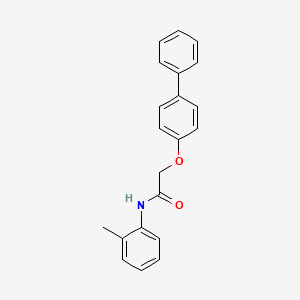

![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B5562639.png)

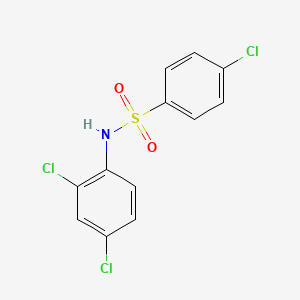

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)

![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)

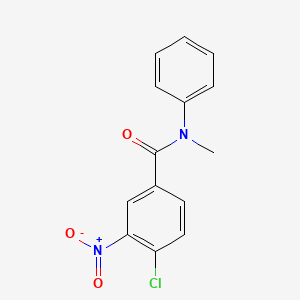

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)